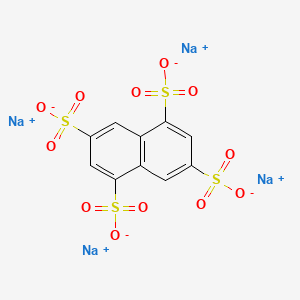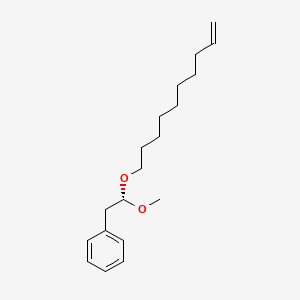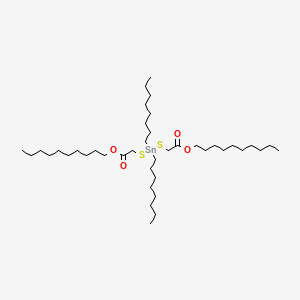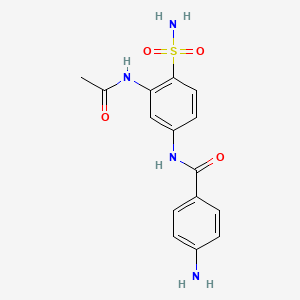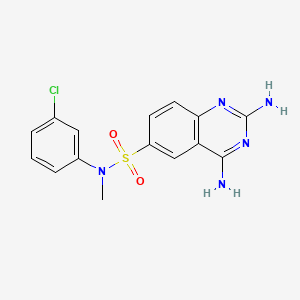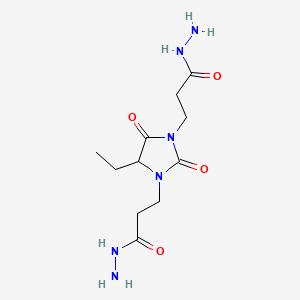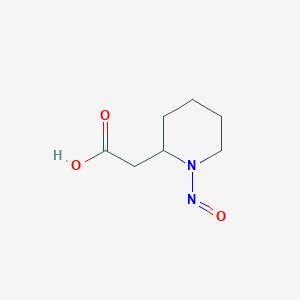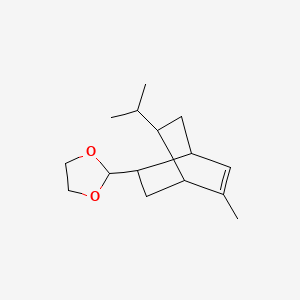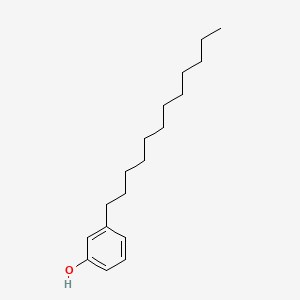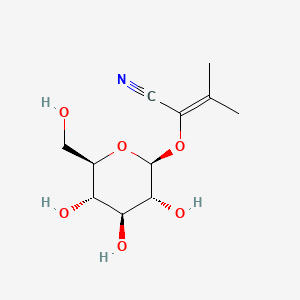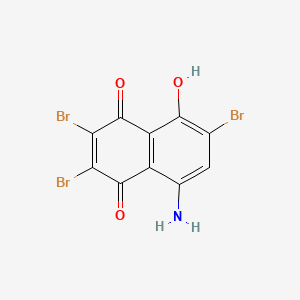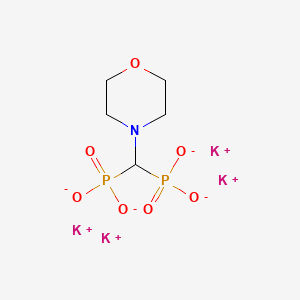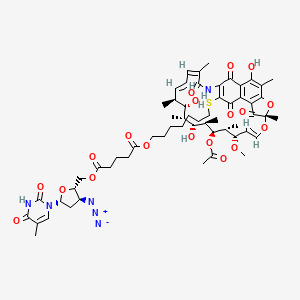
3-(O-5''-(3''-azido-3''-deoxythymidine)2'-glutaryloxyheptylthio)rifamycin S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyheptylthio)rifamycin S is a complex chemical compound that combines the properties of azidothymidine (a nucleoside analog) and rifamycin S (an antibiotic)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyheptylthio)rifamycin S involves multiple steps:
Preparation of 3’‘-azido-3’'-deoxythymidine: This is typically synthesized from thymidine through a series of reactions including azidation.
Glutarylation: The 3’‘-azido-3’'-deoxythymidine is then reacted with glutaric anhydride to introduce the glutaryloxy group.
Attachment to Heptylthio Group: The glutarylated product is then linked to a heptylthio group.
Coupling with Rifamycin S: Finally, the heptylthio derivative is coupled with rifamycin S under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This would include:
Scaling up the reactions: Ensuring that the reactions can be carried out on a larger scale without loss of efficiency.
Purification: Using techniques such as chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the product.
Chemical Reactions Analysis
Types of Reactions
3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyheptylthio)rifamycin S can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized under certain conditions.
Reduction: The azido group can also be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Products may include nitro derivatives.
Reduction: Amino derivatives are typically formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyheptylthio)rifamycin S has several applications in scientific research:
Chemistry: Used as a model compound to study complex synthetic routes and reaction mechanisms.
Biology: Investigated for its potential as an antiviral agent due to the presence of azidothymidine.
Medicine: Explored for its antibacterial properties, particularly against resistant strains.
Industry: Potential use in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyheptylthio)rifamycin S involves:
Antiviral Activity: The azidothymidine component inhibits reverse transcriptase, preventing viral replication.
Antibacterial Activity: The rifamycin S component inhibits bacterial RNA polymerase, leading to the suppression of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Azidothymidine (AZT): A nucleoside analog used in the treatment of HIV.
Rifamycin S: An antibiotic used to treat bacterial infections.
Uniqueness
3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyheptylthio)rifamycin S is unique due to its dual functionality, combining the antiviral properties of azidothymidine with the antibacterial properties of rifamycin S. This makes it a promising candidate for the development of broad-spectrum antimicrobial agents.
Properties
CAS No. |
191152-98-4 |
|---|---|
Molecular Formula |
C59H76N6O19S |
Molecular Weight |
1205.3 g/mol |
IUPAC Name |
1-O-[7-[[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-26-yl]sulfanyl]heptyl] 5-O-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl] pentanedioate |
InChI |
InChI=1S/C59H76N6O19S/c1-29-18-16-19-30(2)56(75)61-46-50(72)44-43(45-53(35(7)49(44)71)84-59(9,55(45)74)81-24-22-38(78-10)32(4)52(82-36(8)66)34(6)48(70)33(5)47(29)69)51(73)54(46)85-25-15-13-11-12-14-23-79-41(67)20-17-21-42(68)80-28-39-37(63-64-60)26-40(83-39)65-27-31(3)57(76)62-58(65)77/h16,18-19,22,24,27,29,32-34,37-40,47-48,52,69-71H,11-15,17,20-21,23,25-26,28H2,1-10H3,(H,61,75)(H,62,76,77)/b18-16+,24-22+,30-19-/t29-,32+,33+,34+,37-,38-,39+,40+,47-,48+,52+,59-/m0/s1 |
InChI Key |
NNPSNOJIDKJPMC-KFTNCQFPSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)SCCCCCCCOC(=O)CCCC(=O)OC[C@@H]5[C@H](C[C@@H](O5)N6C=C(C(=O)NC6=O)C)N=[N+]=[N-])/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)SCCCCCCCOC(=O)CCCC(=O)OCC5C(CC(O5)N6C=C(C(=O)NC6=O)C)N=[N+]=[N-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


